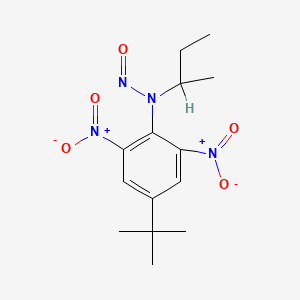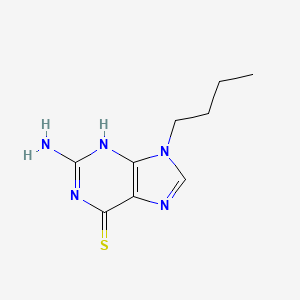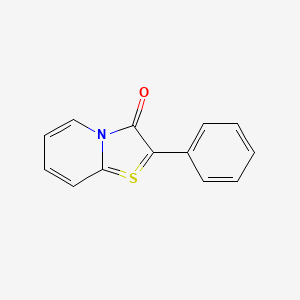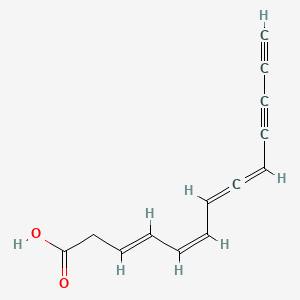
Mycomycin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mycomycin is a straight-chain polyunsaturated fatty acid comprising tridecanoic acid having (E)- and (Z)-double bonds at positions 3 and 5 respectively, an allenic system at positions 7-9 and triple bonds at positions 10 and 12. It is a long-chain fatty acid, a polyunsaturated fatty acid, a straight-chain fatty acid, an acetylenic fatty acid, an allenic fatty acid and a terminal acetylenic compound.
Aplicaciones Científicas De Investigación
Therapeutic Drug Monitoring
Vancomycin is recognized for its essential role in treating severe Gram-positive infections. However, its therapeutic effectiveness is closely tied to appropriate dosing strategies, as improper dosing can lead to therapeutic failure, bacterial resistance, and toxicity. Therapeutic drug monitoring (TDM) is a critical component of vancomycin therapy management, especially in specific patient subpopulations. While implementation in clinical practice faces challenges due to the absence of consensus and cohesive documents, TDM is acknowledged as crucial for ensuring optimal therapeutic outcomes. The evidence for vancomycin TDM presents a moderate level with substantial practical recommendations, particularly in neonates, pediatric patients, and individuals with renal impairment. However, further research is needed to address knowledge gaps and optimize vancomycin dosing and monitoring practices (Monteiro et al., 2018).
Population Pharmacokinetics
Vancomycin's population pharmacokinetics have been extensively studied, revealing a consensus on structural models and covariates impacting its pharmacodynamics. In neonates and infants, a one-compartment model is predominantly used, while adults are more commonly modeled using a two-compartment approach. Key covariates such as age, creatinine clearance, and body weight are consistently included in most pharmacokinetic models. These models underline the significant interindividual variability in clearance and volume of distribution, emphasizing the importance of individualized dosing regimens based on patient-specific characteristics. The review of population pharmacokinetic models offers valuable insights for clinicians and researchers aiming to optimize vancomycin dosage, particularly highlighting the need for dosage adjustments based on age, body weight, and renal function (Marsot et al., 2012).
Propiedades
Número CAS |
544-51-4 |
|---|---|
Fórmula molecular |
C13H10O2 |
Peso molecular |
198.22 g/mol |
InChI |
InChI=1S/C13H10O2/c1-2-3-4-5-6-7-8-9-10-11-12-13(14)15/h1,5,7-11H,12H2,(H,14,15)/b9-8-,11-10+ |
Clave InChI |
APNPVBXEWGCCLU-QNRZBPGKSA-N |
SMILES isomérico |
C#CC#CC=C=C/C=C\C=C\CC(=O)O |
SMILES |
C#CC#CC=C=CC=CC=CCC(=O)O |
SMILES canónico |
C#CC#CC=C=CC=CC=CCC(=O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


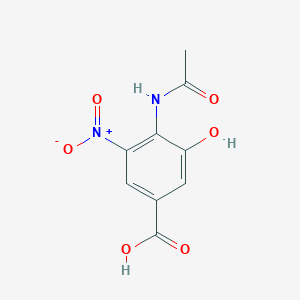

![N-(5-chloro-2-pyridinyl)-2-[[1-(2-methoxyethyl)-2-benzimidazolyl]thio]acetamide](/img/structure/B1230793.png)

![N-[2-(2,4,6-trinitrophenyl)ethyl]aniline](/img/structure/B1230797.png)
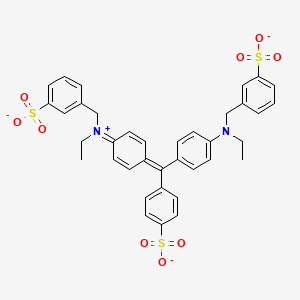
![N-[2-[4-(dimethylamino)phenyl]-4-oxo-1,2-dihydroquinazolin-3-yl]carbamic acid ethyl ester](/img/structure/B1230800.png)
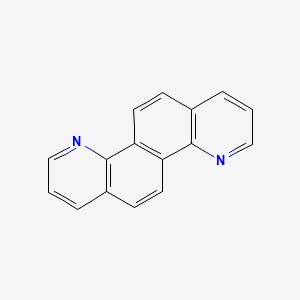
![4-CHLORO-N-[3-(4-FLUOROPHENYL)-5-{[(4-METHOXYPHENYL)CARBAMOYL]METHYL}-4-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL]BENZAMIDE](/img/structure/B1230803.png)

